molecular formula C18H14N4O4 B14007784 9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole CAS No. 82982-96-5

9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole

Cat. No.: B14007784
CAS No.: 82982-96-5
M. Wt: 350.3 g/mol
InChI Key: APOFNLZDMOMXIO-UHFFFAOYSA-N
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Description

9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole is a chemical compound known for its unique structure and properties. It belongs to the class of carbazole derivatives, which are nitrogen-containing aromatic heterocyclic compounds. These compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability .

Preparation Methods

The synthesis of 9-ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole involves several steps. Typically, the preparation starts with the nitration of carbazole to introduce nitro groups at specific positions. The ethyl group is then introduced through an alkylation reaction. The pyrrole ring is attached via a condensation reaction with a suitable pyrrole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole undergoes various chemical reactions, including:

Scientific Research Applications

9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole involves its interaction with molecular targets and pathways. The nitro groups and the pyrrole ring play crucial roles in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole can be compared with other carbazole derivatives, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.

Properties

CAS No.

82982-96-5

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

9-ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole

InChI

InChI=1S/C18H14N4O4/c1-2-20-14-6-5-12(21(23)24)11-13(14)17-15(20)7-8-16(18(17)22(25)26)19-9-3-4-10-19/h3-11H,2H2,1H3

InChI Key

APOFNLZDMOMXIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])N4C=CC=C4

Origin of Product

United States

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